Phosphoric acid, titanium(4+) salt (4:3)

カタログ番号 B105619

CAS番号:

15578-51-5

分子量: 523.49 g/mol

InChIキー: JUWGUJSXVOBPHP-UHFFFAOYSA-B

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Phosphoric acid, titanium(4+) salt (4:3), also known as Titanium (4+) phosphate, is a compound that has been studied for various applications . It is a product of the interaction between phosphoric acid and titanium .

Synthesis Analysis

The synthesis of titanium phosphate is based on the heterogeneous interaction between phosphoric acid and a solid precursor . The process has been optimized to yield a pure phase of the compound . This method is low-cost, simple, and does not require special equipment .Molecular Structure Analysis

The molecular structure of titanium phosphate involves the formation of bonds between titanium and oxygen atoms . The oxygen atom of the titanyl group acquires a higher efficient negative charge, increasing its activity toward intermolecular interaction especially with hydrogen or ammonium ions to form Ti–O–H or Ti–O–NH4 bonds .Chemical Reactions Analysis

The chemical reactions involved in the formation of titanium phosphate are complex and depend on the conditions of the synthesis . The reaction between phosphoric acid and a solid titanium precursor yields titanium phosphates of a specific composition .Safety And Hazards

将来の方向性

特性

IUPAC Name |

titanium(4+);tetraphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4H3O4P.3Ti/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWGUJSXVOBPHP-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

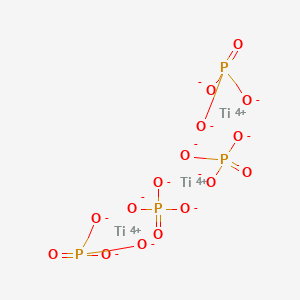

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O16P4Ti3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17017-57-1 (Parent) | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60929864 | |

| Record name | Titanium(4+) phosphate (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoric acid, titanium(4+) salt (4:3) | |

CAS RN |

13765-94-1, 15578-51-5 | |

| Record name | Phosphoric acid, titanium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium(4+) phosphate (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trititanium tetrakis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Nineteen grams of TiCl4 were dissolved in 500 ml of 1N-HCl. Separately, 24 grams of 85 vol % phosphoric acid were diluted with 500 ml of distilled water. After which the two solutions were mixed at room temperature with stirring. The formation of precipitate began with the mixing of the two solutions. Next, the pH of the solution was adjusted to 5.0 by gradually adding concentrated ammonia water, followed by allowing the solution to stand for 24 hours. The precipitate was then separated by filtration, water-washed and dried at 300°C. for one hour. The so obtained titanium phosphate had a specific surface area of 169 m2 /gm. The mole ratio PO4 /Ti at the time of catalyst preparation was 2.0 in this case.

[Compound]

Name

85

Quantity

24 g

Type

reactant

Reaction Step Two

Name

Synthesis routes and methods II

Procedure details

Titanium phosphate was prepared by the following procedure. Hydrochloric acid (500 g) was added to 5 liters of water, and 500 g of titanium tetrachloride was added dropwise at room temperature. After allowing the mixture to stand for 3 hours, a 10% aqueous solution containing 356 g of diammonium hydrogen phosphate was gradually added dropwise to the mixture with thorough stirring. After the formation of a precipitate, the system was allowed to stand at 70° C. for 6 hours. The precipitate was separated by filtration, and washed with water by means of a centrifugal separator until there was no chlorine ion in the filtrate. It was dried at 120° C., and then calcined at 550° C. for 3 hours. The resulting powder had the composition 2TiO2.P2O5 and a surface area, measured by the BET method, of 72 m2 /g.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Synthesis routes and methods III

Procedure details

0.05 mol of tetramethylammonium hydroxide (N(CH3)4OH) in aqueous solution was mixed with 0.15 mol of orthophosphoric acid (H3PO4). Then 0.05 mol of titanium dioxide in the anatase form (i.e., native TiO2) was added to the reaction mixture. After thorough mixing, the mixture was sealed inside a pressure reactor at 6~7 atm and heated in an oven at 180° C. for three days. After cooling, rinsing, filtration, and drying, a tetramethylammonium form of layered titanium phosphate (NMe4TP) was obtained.

[Compound]

Name

anatase

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Name

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)